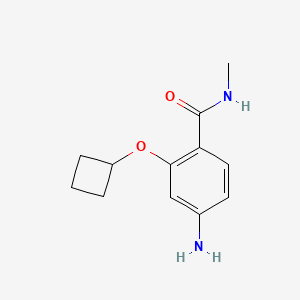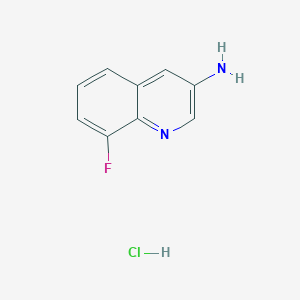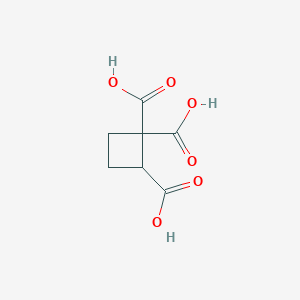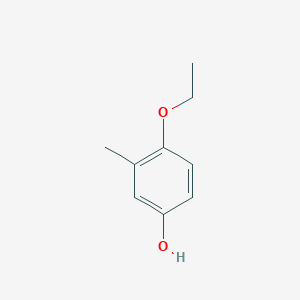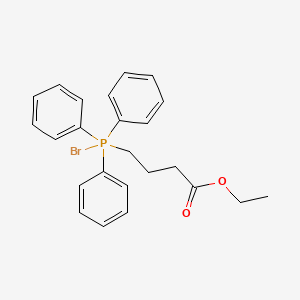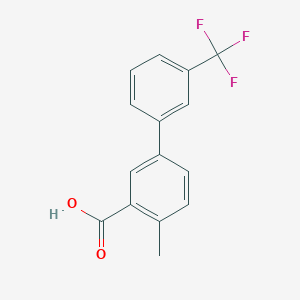
3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of benzoyl chloride, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methyl-5-(trifluoromethyl)benzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Amides, esters, and thioesters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar structure but with a fluorine atom instead of bromine.
3-(Trifluoromethyl)benzoyl chloride: Lacks the bromine and methyl groups.
3-Bromo-5-(trifluoromethyl)benzoyl chloride: Similar but with different positioning of the bromine and trifluoromethyl groups.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its electrophilicity and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds.
Propriétés
Formule moléculaire |
C9H5BrClF3O |
|---|---|
Poids moléculaire |
301.49 g/mol |
Nom IUPAC |
3-bromo-4-methyl-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H5BrClF3O/c1-4-6(9(12,13)14)2-5(8(11)15)3-7(4)10/h2-3H,1H3 |
Clé InChI |
RUOJPFBELRNAEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
